molecular formula C8H15N3O5S B10776775 S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine

S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine

Cat. No.: B10776775
M. Wt: 265.29 g/mol
InChI Key: YLODKYYPRFTBNK-CEZCPVKQSA-N
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Description

S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine: is a complex organic compound featuring a unique isoxazolidine ring structure bonded to an L-cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazolidine Ring: This step often involves a [3+2] cycloaddition reaction between a nitrone and an alkene. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like copper(I) iodide.

    Introduction of the L-Cysteine Moiety: The isoxazolidine intermediate is then coupled with L-cysteine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving efficiency and scalability.

    Purification Techniques: Employing high-performance liquid chromatography (HPLC) and crystallization methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazolidine ring, potentially opening it to form linear amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    N-Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Auxiliaries: The compound’s chiral centers make it valuable in asymmetric synthesis, serving as a chiral auxiliary or ligand in catalytic reactions.

Biology

    Enzyme Inhibition Studies: It can be used to study the inhibition of enzymes that interact with cysteine residues, providing insights into enzyme mechanisms and potential drug targets.

Medicine

    Drug Development: Its unique structure is explored for developing new drugs, particularly those targeting oxidative stress and inflammation.

Industry

    Biocatalysis: The compound can be used in biocatalytic processes, leveraging its chiral properties to produce enantiomerically pure substances.

Mechanism of Action

The mechanism by which S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine exerts its effects involves interactions with biological molecules, particularly proteins. The cysteine moiety can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-D-cysteine: The D-isomer of the compound, which may exhibit different biological activities due to stereochemistry.

    Isoxazolidine Derivatives: Compounds with similar isoxazolidine rings but different substituents, used in various chemical and biological applications.

Uniqueness

S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine stands out due to its specific stereochemistry and the presence of both an isoxazolidine ring and an L-cysteine moiety. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H15N3O5S

Molecular Weight

265.29 g/mol

IUPAC Name

(2R)-2-amino-3-[[(3R)-5-[(S)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C8H15N3O5S/c9-3(7(12)13)2-17-5-1-4(16-11-5)6(10)8(14)15/h3-6,11H,1-2,9-10H2,(H,12,13)(H,14,15)/t3-,4?,5+,6-/m0/s1

InChI Key

YLODKYYPRFTBNK-CEZCPVKQSA-N

Isomeric SMILES

C1[C@H](NOC1[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N

Canonical SMILES

C1C(ONC1SCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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